molecular formula C11H19Cl2N3 B15314334 4-(2-Methylphenyl)piperazin-1-aminedihydrochloride

4-(2-Methylphenyl)piperazin-1-aminedihydrochloride

Cat. No.: B15314334
M. Wt: 264.19 g/mol
InChI Key: XHQZGLIDTRNLNR-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)piperazin-1-aminedihydrochloride is a chemical compound with a unique structure that includes a piperazine ring substituted with a 2-methylphenyl group.

Preparation Methods

The synthesis of 4-(2-Methylphenyl)piperazin-1-aminedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Methylphenyl)piperazin-1-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups under appropriate conditions.

    Common Reagents and Conditions: Reagents such as sulfonium salts, DBU, and PhSH are commonly used in the synthesis and modification of this compound.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazines and related derivatives.

Scientific Research Applications

4-(2-Methylphenyl)piperazin-1-aminedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)piperazin-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurochemical receptors, influencing neurotransmitter release and uptake. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(2-Methylphenyl)piperazin-1-aminedihydrochloride can be compared with other similar compounds such as:

  • 4-(2-Chlorophenyl)piperazin-1-amine
  • 4-(2-Fluorophenyl)piperazin-1-amine
  • 4-(2-Methoxyphenyl)piperazin-1-amine

These compounds share a similar piperazine core but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific binding affinities and reactivity, make it distinct and valuable for various research applications .

Properties

Molecular Formula

C11H19Cl2N3

Molecular Weight

264.19 g/mol

IUPAC Name

4-(2-methylphenyl)piperazin-1-amine;dihydrochloride

InChI

InChI=1S/C11H17N3.2ClH/c1-10-4-2-3-5-11(10)13-6-8-14(12)9-7-13;;/h2-5H,6-9,12H2,1H3;2*1H

InChI Key

XHQZGLIDTRNLNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)N.Cl.Cl

Origin of Product

United States

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